- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

97753-82-7 structure
Nom du produit:5-Bromo-3-indolyl β-D-galactopyranoside
Numéro CAS:97753-82-7
Le MF:C14H16BrNO6
Mégawatts:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
5-Bromo-3-indolyl β-D-galactopyranoside Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Bromo-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
- 5-Bromo-3-indolyl-β-D-galactopyranoside
- 5-Bromoindol-3-yl-β-D-galactoside
- -<small>D<
- 5-Bromo-3-indolyl-b-D-galactopyranoside
- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
- acirc-D-galactoside
- BLUE-GAL
- BLUO-GAL
- 5-Bromo-3-indolyl β-D-galactopyranoside
- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
- C14H16BrNO6
- 5-Brig
- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Blue gal
- 5-Bromo-3-indolyl-beta-galactoside
- BIMB1030
- KM3453
- GC1105
- 5-Bromo-3-indolyl b-D-galactopyranoside
- AK117469
- AX8102881
- W0425
- 753B827
- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
- D
- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
- MFCD00063691
- DTXSID50869306
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
- 5-Bromo-3-indolyl beta -D-galactopyranoside
- HY-137276
- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- SCHEMBL1160155
- 97753-82-7
- B-8900
- A-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside
- LINMATFDVHBYOS-MBJXGIAVSA-N
- CS-0137503
- Bluo-Gal, reagent for selection of recombinant bacterial clones
- C16853
- 5-Bromo-3-indoxyl-beta-D-galactopyranoside
- AKOS016010516
- 5-Bromo-1H-indol-3-yl hexopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
- AS-64090
- 5-Bromo-3-indolyl
- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
-
- MDL: MFCD00063691
- Piscine à noyau: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
- La clé Inchi: LINMATFDVHBYOS-MBJXGIAVSA-N
- Sourire: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br
Propriétés calculées
- Qualité précise: 373.01600
- Masse isotopique unique: 373.016
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 3
- Complexité: 388
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 115
- Charge de surface: 0
- Le xlogp3: 0.6
Propriétés expérimentales
- Couleur / forme: Poudre beige
- Dense: 1.824
- Point de fusion: Not available
- Point d'ébullition: 646.6°C at 760 mmHg
- Point d'éclair: 344.9°C
- Indice de réfraction: 1.73
- Solubilité: DMF: soluble
- Coefficient de répartition de l'eau: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
- Le PSA: 115.17000
- Le LogP: 0.10910
- Rotation spécifique: -34.5 º (c=1% in DMF/H2O 1:1)
- Pression de vapeur: Not available
- Solubilité: Pas encore déterminé
- Activités optiques: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
5-Bromo-3-indolyl β-D-galactopyranoside Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 20/21/22-36/37/38
- Instructions de sécurité: S22-S24/25
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
-
Identification des marchandises dangereuses:
- Terminologie du risque:R20/21/22
- Conditions de stockage:−20°C
5-Bromo-3-indolyl β-D-galactopyranoside Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
5-Bromo-3-indolyl β-D-galactopyranoside PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100267-5g |
5-Bromo-3-indolyl-beta-D-galactopyranoside |
97753-82-7 | 95% | 5g |
$345 | 2022-09-28 | |
abcr | AB353564-1 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 1 g |
€174.90 | 2023-07-19 | |
Apollo Scientific | BIMB1030-1g |
5-Bromo-3-indolyl-beta-D-galactopyranoside |
97753-82-7 | 1g |
£42.00 | 2025-02-19 | ||
MedChemExpress | HY-137276-10mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 99.40% | 10mg |
¥380 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |
Bluo-Gal |
97753-82-7 | ≥98% | 5mg |
¥102.00 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 20mg |
¥265.0 | 2022-05-30 | |
Matrix Scientific | 099990-250mg |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 250mg |
$435.00 | 2023-09-09 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | ≥98% | 25mg |
¥230元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | ≥98% | 100mg |
¥985.00元 | 2023-09-15 | |
abcr | AB353564-5 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 5 g |
€550.00 | 2023-07-19 |
5-Bromo-3-indolyl β-D-galactopyranoside Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Methanol ; 2 h, 40 - 45 °C
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
1.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Amberlite IR 120 ; neutralized
Référence
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
5-Bromo-3-indolyl β-D-galactopyranoside Raw materials
- 6-bromo-1H-3,1-benzoxazine-2,4-dione
- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)
- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate
- 2-Acetamido-5-bromobenzoic acid
- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2-Amino-5-bromobenzoic acid
- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
- 2-Bromo-acetic Acid 2-Propen-1-yl Ester
- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester
- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate
5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products
5-Bromo-3-indolyl β-D-galactopyranoside Littérature connexe
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

Pureté:99%
Quantité:1g
Prix ($):436.0